molecular formula C6H9BNO2+ B14785790 (1-Methylpyridin-1-ium-4-yl)boronic acid

(1-Methylpyridin-1-ium-4-yl)boronic acid

Cat. No.: B14785790
M. Wt: 137.95 g/mol
InChI Key: ADANMVQEVICUNR-UHFFFAOYSA-N
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Description

(1-Methylpyridin-1-ium-4-yl)boronic acid is a boronic acid derivative that features a pyridinium ring substituted with a methyl group at the nitrogen atom and a boronic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyridin-1-ium-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyridin-1-ium-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridinium derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylpyridin-1-ium-4-yl)boronic acid is unique due to its combination of a pyridinium ring with a boronic acid group, providing distinct reactivity and binding properties. The presence of the methyl group at the nitrogen atom further enhances its stability and solubility in various solvents .

Properties

IUPAC Name

(1-methylpyridin-1-ium-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BNO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5,9-10H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADANMVQEVICUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=[N+](C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BNO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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